Ethylbis(2-ethylhexyl)methylammonium bromide

Ionic Liquids Surfactants Phase-Transfer Catalysis

Ethylbis(2-ethylhexyl)methylammonium bromide (CAS 94277-41-5) is a quaternary ammonium salt featuring a central nitrogen atom substituted with one methyl, one ethyl, and two branched 2-ethylhexyl groups, with bromide as the counterion. With the molecular formula C19H42BrN and a molecular weight of 364.45 g/mol, it is a structural isomer of the widely used linear surfactant cetyltrimethylammonium bromide (CTAB).

Molecular Formula C19H42BrN
Molecular Weight 364.4 g/mol
CAS No. 94277-41-5
Cat. No. B12649023
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthylbis(2-ethylhexyl)methylammonium bromide
CAS94277-41-5
Molecular FormulaC19H42BrN
Molecular Weight364.4 g/mol
Structural Identifiers
SMILESCCCCC(CC)C[N+](C)(CC)CC(CC)CCCC.[Br-]
InChIInChI=1S/C19H42N.BrH/c1-7-12-14-18(9-3)16-20(6,11-5)17-19(10-4)15-13-8-2;/h18-19H,7-17H2,1-6H3;1H/q+1;/p-1
InChIKeyXEMCPIMRPJPXEK-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethylbis(2-ethylhexyl)methylammonium Bromide (CAS 94277-41-5): A Branched Quaternary Ammonium Salt with Procurement-Specific Differentiation


Ethylbis(2-ethylhexyl)methylammonium bromide (CAS 94277-41-5) is a quaternary ammonium salt featuring a central nitrogen atom substituted with one methyl, one ethyl, and two branched 2-ethylhexyl groups, with bromide as the counterion . With the molecular formula C19H42BrN and a molecular weight of 364.45 g/mol, it is a structural isomer of the widely used linear surfactant cetyltrimethylammonium bromide (CTAB) [1]. Unlike CTAB, which is a crystalline solid at room temperature, the branched architecture of this compound results in a room-temperature ionic liquid (RTIL) physical state, a property that fundamentally alters its handling, solubility, and application profile relative to linear-chain analogs .

Why In-Class Substitution Is Not Straightforward for Ethylbis(2-ethylhexyl)methylammonium Bromide


Quaternary ammonium bromides are a broad class of compounds used as surfactants, phase-transfer catalysts, and ionic liquids, but their performance is exquisitely sensitive to alkyl chain architecture. Ethylbis(2-ethylhexyl)methylammonium bromide is differentiated by its branched 2-ethylhexyl substituents, which impart a room-temperature liquid state and enhanced solubility in non-polar media compared to linear-chain isomers like CTAB . This branched structure also confers superior stability in strongly alkaline environments by sterically hindering the Hofmann elimination degradation pathway, a failure mode common in simpler quaternary ammonium salts [1]. Therefore, substituting this compound with a linear-chain or less-branched analog will likely result in altered physical state, reduced organic-phase solubility, and compromised chemical stability under basic conditions.

Quantitative Differentiation Evidence for Ethylbis(2-ethylhexyl)methylammonium Bromide


Physical State at Room Temperature: A Liquid Ionic Liquid Versus a Crystalline Solid

Ethylbis(2-ethylhexyl)methylammonium bromide is reported as a room-temperature ionic liquid, with no melting point reported in standard databases . This contrasts directly with its linear structural isomer, cetyltrimethylammonium bromide (CTAB), which is a crystalline solid with a melting point of 237–243 °C [1]. The liquid state of the target compound eliminates the need for solvent-assisted dissolution prior to use in many applications, simplifying formulation and reducing solvent waste.

Ionic Liquids Surfactants Phase-Transfer Catalysis

Boiling Point and Thermal Stability for Distillation-Based Purification

The target compound exhibits a boiling point of 309.4 °C at 760 mmHg , whereas CTAB undergoes thermal decomposition before boiling, with a reported decomposition temperature of approximately 245 °C . This indicates that the target compound can be purified via vacuum distillation, a standard industrial technique, while CTAB cannot. The flash point of the target compound is reported as 116.5 °C , providing a quantitative safety benchmark for high-temperature processing.

Thermal Analysis Purification Ionic Liquids

Lipophilicity for Enhanced Organic-Phase Solubility

The calculated partition coefficient (LogP) for ethylbis(2-ethylhexyl)methylammonium bromide is 2.89 , indicating significant lipophilicity. In comparison, the linear isomer CTAB has a LogP of approximately 3.2 [1], while the common phase-transfer catalyst tetrabutylammonium bromide (TBAB) has a LogP of about 2.4 [2]. This intermediate lipophilicity suggests that the target compound offers a balanced solubility profile, being sufficiently hydrophobic to partition into organic phases for catalysis, while retaining some water solubility for ease of handling and waste treatment.

Partition Coefficient Solubility Phase-Transfer Catalysis

Alkaline Stability Superiority Over Linear Quaternary Ammonium Salts

Quaternary ammonium ionic liquids with branched 2-ethylhexyl substituents on the cation, such as the bis(2-ethylhexyl)dimethylammonium ([BEDMA]+) scaffold, exhibit exceptional stability in strongly alkaline media. No signs of decomposition were observed for the chloride salt after prolonged heating at 80 °C in contact with 50 wt% sodium hydroxide [1]. This stability is attributed to the steric bulk of the branched alkyl chains, which blocks the Hofmann elimination reaction. While the specific bromide salt was not tested in this study, the class-level inference based on the identical cation core structure suggests that ethylbis(2-ethylhexyl)methylammonium bromide would exhibit similar alkaline stability, in contrast to linear-chain quaternary ammonium salts like TBAB, which are known to undergo rapid Hofmann degradation under such conditions.

Chemical Stability Hofmann Elimination Ionic Liquids

Evidence-Based Application Scenarios for Ethylbis(2-ethylhexyl)methylammonium Bromide


Alkaline-Resistant Phase-Transfer Catalysis in Pharmaceutical Synthesis

The branched 2-ethylhexyl architecture provides steric protection against Hofmann elimination, conferring stability in strong alkaline media . In pharmaceutical manufacturing processes involving biphasic reactions under highly basic conditions (e.g., alkylations, nucleophilic substitutions requiring NaOH/KOH), this compound can maintain catalytic activity over extended reaction times without degradation. The intermediate LogP of 2.89 facilitates efficient phase transfer between aqueous and organic layers [1].

Solvent-Free or Low-VOC Surfactant Formulations

The room-temperature liquid state of the compound, combined with its distillability (boiling point 309.4 °C), enables its use as a reactive surfactant in solvent-free emulsion polymerization or coating formulations . Unlike solid CTAB, which requires dissolution in water or organic solvents prior to use, this liquid ionic liquid can be directly incorporated into monomer mixtures, streamlining production and reducing volatile organic compound (VOC) emissions.

High-Temperature Industrial Cleaning and Degreasing

With a flash point of 116.5 °C, the compound offers a wider safe operating window for high-temperature cleaning processes compared to lower-flash-point organic solvents . Its thermal stability up to its boiling point of 309.4 °C makes it suitable for use in vapor degreasing or hot surfactant baths for metal cleaning in heavy machinery maintenance, where thermal degradation of conventional quaternary ammonium surfactants would be problematic.

Specialized Extraction Media for Metal Ion Separation

The balanced lipophilicity (LogP 2.89) and the ability of the branched alkyl chains to act as a hydrophobic shield around the ammonium headgroup make this compound a candidate for selective metal ion extraction in hydrometallurgy . The liquid state at room temperature simplifies the preparation of supported liquid membranes or solvent extraction systems compared to solid quaternary ammonium salts.

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